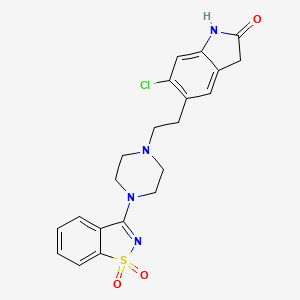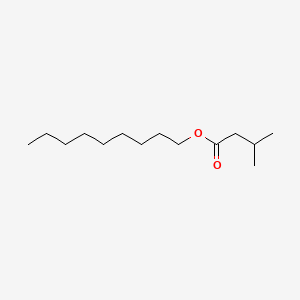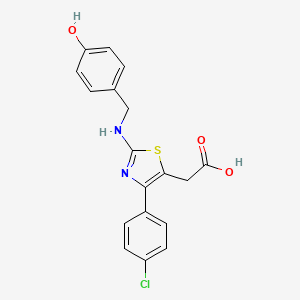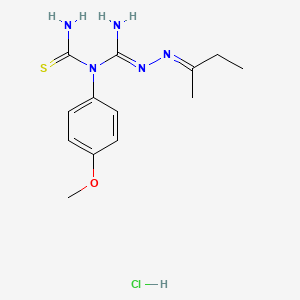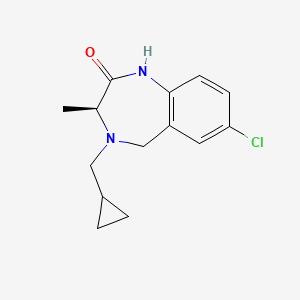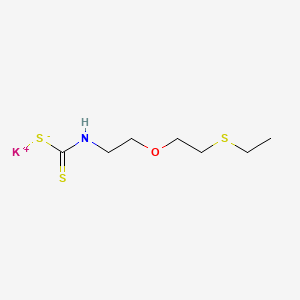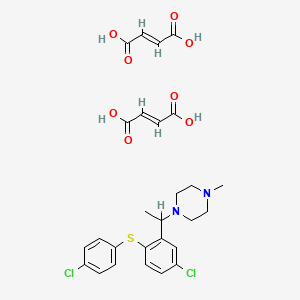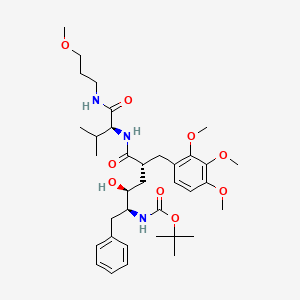
2-Oxa-6,9,15-triazahexadecan-16-oic acid, 13-hydroxy-8-(1-methylethyl)-7,10-dioxo-14-(phenylmethyl)-11-((2,3,4-trimethoxyphenyl)methyl)-,1,1-dimethylethyl ester, (8S-(8R*,11S*,13R*,14R*))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxa-6,9,15-triazahexadecan-16-oic acid, 13-hydroxy-8-(1-methylethyl)-7,10-dioxo-14-(phenylmethyl)-11-((2,3,4-trimethoxyphenyl)methyl)-,1,1-dimethylethyl ester, (8S-(8R*,11S*,13R*,14R*))- is a complex organic compound with a multifaceted structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Each step requires precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts or reagents. Common synthetic routes may include:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final modifications to achieve the desired stereochemistry and functionalization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved could be related to signal transduction, metabolic processes, or gene expression regulation.
Propriétés
Numéro CAS |
178047-86-4 |
|---|---|
Formule moléculaire |
C36H55N3O9 |
Poids moléculaire |
673.8 g/mol |
Nom IUPAC |
tert-butyl N-[(2S,3S,5R)-3-hydroxy-6-[[(2S)-1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]amino]-6-oxo-1-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]hexan-2-yl]carbamate |
InChI |
InChI=1S/C36H55N3O9/c1-23(2)30(34(42)37-18-13-19-44-6)39-33(41)26(21-25-16-17-29(45-7)32(47-9)31(25)46-8)22-28(40)27(20-24-14-11-10-12-15-24)38-35(43)48-36(3,4)5/h10-12,14-17,23,26-28,30,40H,13,18-22H2,1-9H3,(H,37,42)(H,38,43)(H,39,41)/t26-,27+,28+,30+/m1/s1 |
Clé InChI |
DWOMOTUAJLXZBO-KGVZJERPSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)NCCCOC)NC(=O)[C@H](CC1=C(C(=C(C=C1)OC)OC)OC)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
SMILES canonique |
CC(C)C(C(=O)NCCCOC)NC(=O)C(CC1=C(C(=C(C=C1)OC)OC)OC)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


